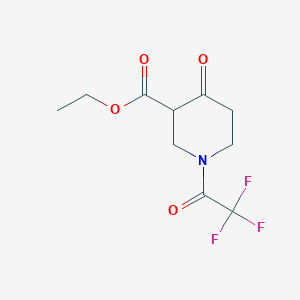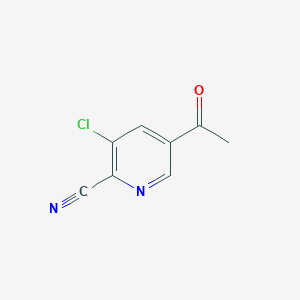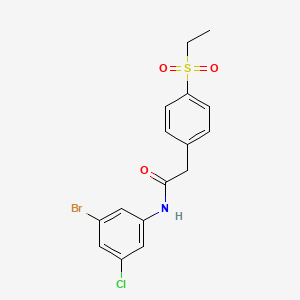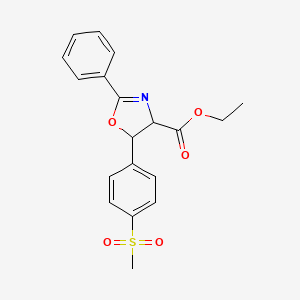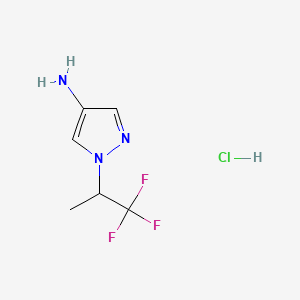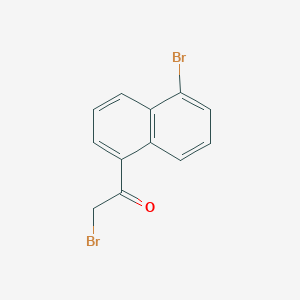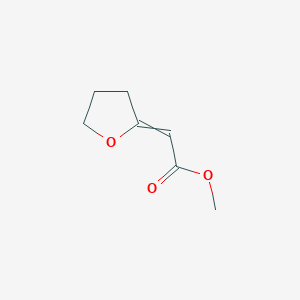![molecular formula C14H24N2O6 B13890056 Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a cyclobutane ring, and an amine group. The presence of oxalic acid as a counterion enhances its stability and solubility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-oxaspiro[3.3]heptan-3-amine typically involves multiple steps. One common method starts with commercially available 3-oxocyclobutane-1-carboxylic acid. This compound undergoes a series of reactions, including cyclization and amination, to form the spirocyclic structure . The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process may include the use of specialized equipment for sonication and filtration to ensure high yields and purity. The scalability of the process can be challenging, particularly in the removal of magnesium salts formed during the deprotection step .
化学反応の分析
Types of Reactions
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
科学的研究の応用
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in drug discovery.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
作用機序
The mechanism of action of oxalic acid;1-oxaspiro[3.3]heptan-3-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but lacks the oxalic acid counterion.
1-oxaspiro[3.3]heptan-3-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties.
Uniqueness
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine is unique due to the presence of both the oxetane and cyclobutane rings, as well as the oxalic acid counterion. This combination of features enhances its stability, solubility, and reactivity, making it a valuable compound in various fields of research .
特性
分子式 |
C14H24N2O6 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC名 |
oxalic acid;1-oxaspiro[3.3]heptan-3-amine |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*7-5-4-8-6(5)2-1-3-6;3-1(4)2(5)6/h2*5H,1-4,7H2;(H,3,4)(H,5,6) |
InChIキー |
NWGYKSMXRQNZSJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)C(CO2)N.C1CC2(C1)C(CO2)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


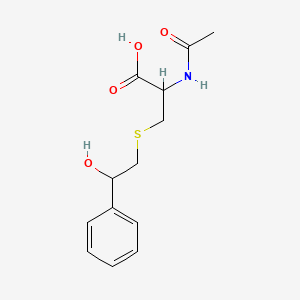
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)

